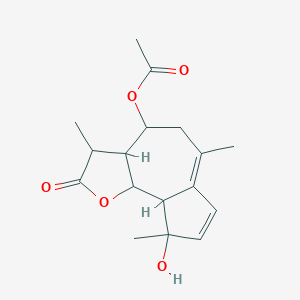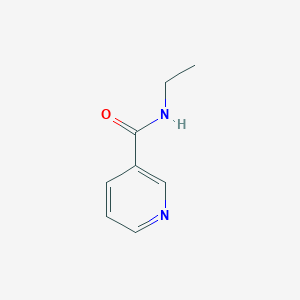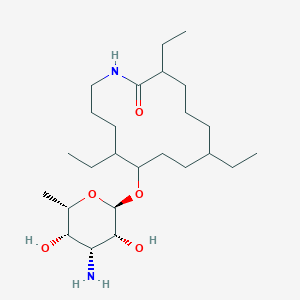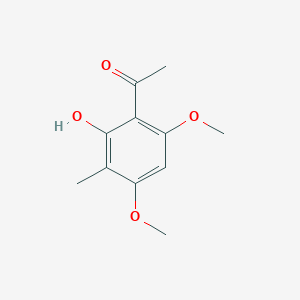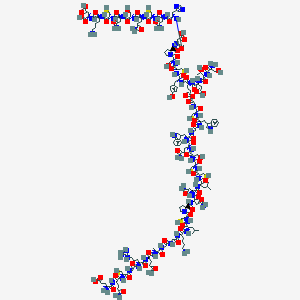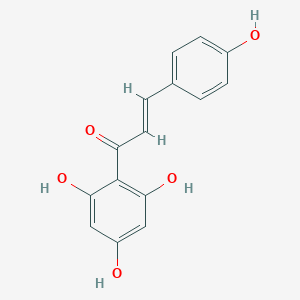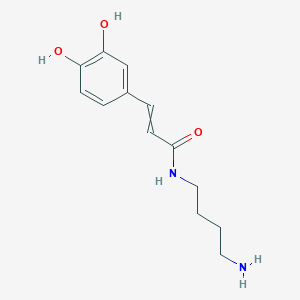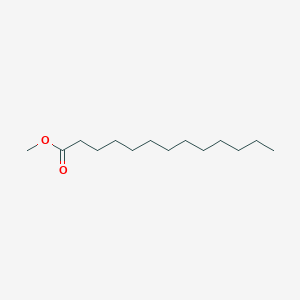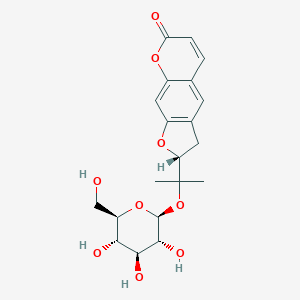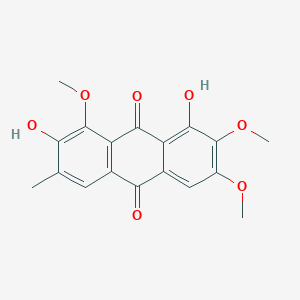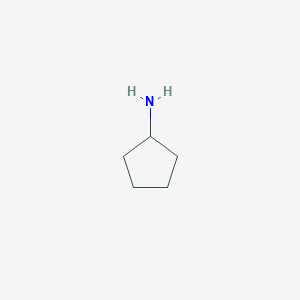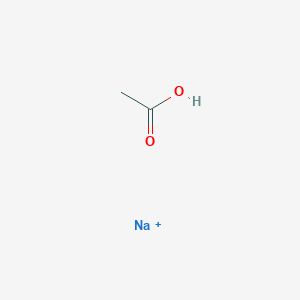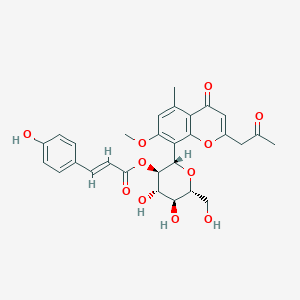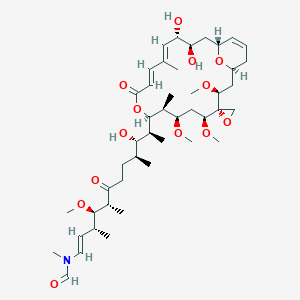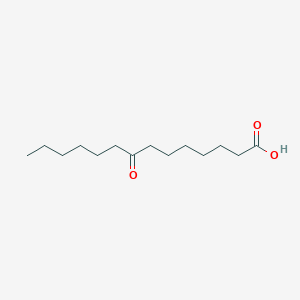
8-Oxotetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxotetradecanoic acid (8-oxo-14:0) is a fatty acid derivative that has gained attention in recent years due to its potential therapeutic applications. This molecule is a unique and versatile tool for studying lipid metabolism and oxidative stress. In
Wirkmechanismus
The mechanism of action of 8-oxotetradecanoic acid is not fully understood. However, it has been shown to inhibit the activity of acyl-CoA dehydrogenase, an enzyme involved in fatty acid beta-oxidation. This inhibition leads to an accumulation of fatty acids in cells. Additionally, 8-oxo-14:0 has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor involved in lipid metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-oxotetradecanoic acid are complex and depend on the specific experimental conditions. In general, 8-oxo-14:0 has been shown to increase lipid accumulation in cells and inhibit fatty acid beta-oxidation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. These effects make it a potential therapeutic agent for various diseases, including metabolic disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-oxotetradecanoic acid in lab experiments include its ability to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells. This makes it a useful tool for studying the effects of lipid metabolism on various physiological processes. Additionally, 8-oxo-14:0 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
The limitations of using 8-oxotetradecanoic acid in lab experiments include its potential toxicity and the need for careful purification to ensure the purity of the final product. Additionally, the mechanism of action of 8-oxo-14:0 is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 8-oxotetradecanoic acid. One potential area of research is the development of 8-oxo-14:0 as a therapeutic agent for metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-oxo-14:0 and its effects on lipid metabolism and oxidative stress. Finally, the potential toxicity of 8-oxotetradecanoic acid should be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 8-oxotetradecanoic acid is a unique and versatile tool for studying lipid metabolism and oxidative stress. Its ability to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells, as well as its anti-inflammatory and anti-oxidant properties, make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 8-oxotetradecanoic acid involves the oxidation of tetradecanoic acid (14:0) using potassium permanganate or other oxidizing agents. This reaction yields 8-oxo-14:0, which can be purified using chromatography techniques. The purity of the final product is crucial for its use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
8-Oxotetradecanoic acid has been used as a tool for studying lipid metabolism and oxidative stress. It has been shown to inhibit fatty acid beta-oxidation and increase lipid accumulation in cells. This makes it a useful tool for studying the effects of lipid metabolism on various physiological processes. Additionally, 8-oxo-14:0 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
39747-88-1 |
|---|---|
Produktname |
8-Oxotetradecanoic acid |
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
8-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
WVTQGCAFSDHWMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCC(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



